2,2',3,3',4,5,5'-Heptachlorobiphenyl
Overview
Description
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is a type of polychlorinated biphenyl (PCB) that can be found in air, soil, mammals, and marine animals .
Synthesis Analysis
The synthesis of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl involves the use of 2,3,4,5-TETRACHLOROANILINE and 1,2,4-Trichlorobenzene . It’s also available as an analytical standard .Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is C12H3Cl7, and its molecular weight is 395.32 . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl has a melting point of 114℃ and a boiling point of 479.43°C. Its density is 1.64 g/cm3 at 65℃, and it has a refractive index of 1.6330 . It has limited solubility in acetone, acetonitrile, and chloroform, and its water solubility is 3.85ug/L at 20 ºC .Scientific Research Applications
Environmental Fate and Degradation
Pathways and Products of PCB Degradation
Studies on polychlorinated biphenyls (PCBs) degradation, such as the sodium dispersion method, reveal insights into the degradation pathways of PCBs, including the reactivity of chlorines at different positions and the formation of polymerized or dechlorinated products. This has implications for understanding the environmental fate of heptachlorobiphenyls and their potential breakdown products (Noma et al., 2007).
Molecular Interactions and Reactivity
Rate Constants of Hydroxyl Radical Oxidation
Research on the rate constants for hydroxyl radical oxidation of PCBs in the gas phase provides critical information for assessing their global distribution and atmospheric fate. The study of quantum chemical descriptors related to PCB congeners' reactivity towards hydroxyl radicals contributes to understanding the atmospheric removal processes of PCBs, including heptachlorobiphenyls (Yang et al., 2016).
Molecular Structure and Characterization
Structural Analysis and Metabolites
Investigations into the molecular structure of PCBs and their metabolites, such as dihydroxylated and dimethoxybiphenyl compounds, provide insights into the physicochemical properties and potential biological activity of PCBs, including heptachlorobiphenyls. Studies revealing intramolecular hydrogen bonding and π-π stacking interactions in these compounds underscore the complexity of PCBs' behavior in biological systems and the environment (Dhakal et al., 2019).
Advanced Detection and Analysis Techniques
Metal-Organic Frameworks for PCB Detection
The development of novel materials such as metal-organic frameworks (MOFs) for the adsorption and detection of PCBs highlights the ongoing advancements in analytical methodologies for monitoring environmental pollutants. These materials, including MOF-5(Fe) used in stir bar sorptive extraction, demonstrate the potential for highly sensitive and efficient detection of PCBs in complex matrices like fish samples (Lin et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(9(16)7(14)2-4)6-3-8(15)11(18)12(19)10(6)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMUCXYRNOABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074167 | |
Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
CAS RN |
52663-74-8 | |
Record name | 2,2′,3,3′,4,5,5′-Heptachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52663-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,5'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,5'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MUM06YX8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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